2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol
Overview
Description
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol is a complex organic compound that features a phenol group substituted with two chlorine atoms and a sulfonyl group attached to a piperazine ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol typically involves multiple steps, starting with the preparation of the phenol derivative and the piperazine derivative The phenol derivative can be synthesized by chlorination of phenol to introduce the chlorine atoms at the 2 and 4 positions
The final step involves the coupling of the phenol derivative with the piperazine derivative under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atoms may result in various substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperazine and sulfonyl groups can interact with other regions of the target molecule. These interactions can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenol: Lacks the piperazine and sulfonyl groups, making it less complex and with different reactivity.
4-phenylpiperazine: Lacks the phenol and chlorine substituents, resulting in different chemical properties and applications.
Sulfonylphenol derivatives: Compounds with similar sulfonyl and phenol groups but different substituents on the aromatic ring.
Uniqueness
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing chlorine atoms and the bulky piperazine-sulfonyl group makes it distinct from other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-12-10-14(18)16(21)15(11-12)24(22,23)20-8-6-19(7-9-20)13-4-2-1-3-5-13/h1-5,10-11,21H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEFPDOGBNHJRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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